

Unveiling the Genomic Signature of Irisin: A Comparative Analysis of Gene Expression Profiles

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Compound of Interest

Compound Name: *Irisoquin*

Cat. No.: *B018295*

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Disclaimer: Initial searches for "**Irisoquin**" did not yield relevant results for a compound influencing gene expression. The query was interpreted as a likely reference to "Irisin," a well-researched myokine with established effects on gene modulation. This guide proceeds under the assumption that the intended topic is Irisin.

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the gene expression profiles induced by the myokine Irisin. The information is compiled from recent studies to offer an objective overview of its effects on various cell types, supported by experimental data and detailed methodologies.

Comparative Gene Expression Analysis

Irisin has been shown to modulate the expression of a wide array of genes involved in diverse cellular processes, including inflammation, metabolism, and viral response. Below are summary tables of differentially expressed genes (DEGs) in human adipocytes following Irisin treatment, as identified in recent transcriptomic studies.

A study by Tóth et al. (2021) conducted RNA-sequencing on human subcutaneous (SC) and deep-neck (DN) adipocytes differentiated in the presence of Irisin. Their analysis identified numerous upregulated genes, particularly those involved in chemokine signaling pathways. Another study by de Oliveira et al. (2020) investigated the effect of Irisin on genes related to SARS-CoV-2 infection in human subcutaneous adipocytes.

Table 1: Commonly Upregulated Genes in Human Adipocytes (SC & DN) by Irisin Treatment

Gene Symbol	Description	Signaling Pathway Implication
CXCL1	Chemokine (C-X-C motif) ligand 1	NF-κB Signaling
CX3CL1	Chemokine (C-X3-C motif) ligand 1	Inflammatory Response
IL32	Interleukin 32	Inflammatory Response
IL34	Interleukin 34	Inflammatory Response
IL6	Interleukin 6	Inflammatory Response, JAK-STAT Signaling
CCL2	C-C motif chemokine ligand 2	Inflammatory Response

Data summarized from Tóth et al. (2021). The study identified 37 commonly upregulated genes in both subcutaneous and deep-neck adipocytes^[1].

Table 2: Modulation of SARS-CoV-2 Infection-Related Genes in Human Subcutaneous Adipocytes by Irisin

Gene Symbol	Function	Fold Change
TRIB3	Tribbles pseudokinase 3 (decreases virus replication)	3-fold increase
FURIN	Furin, paired basic amino acid cleaving enzyme (increases virus replication)	Decreased
ADAM10	ADAM metallopeptidase domain 10 (increases virus replication)	Decreased
TLR3	Toll-like receptor 3 (increases virus replication)	Decreased
KDM5B	Lysine demethylase 5B (increases virus replication)	Decreased
SIRT1	Sirtuin 1 (increases virus replication)	Decreased

Data from de Oliveira et al. (2020). This study highlighted Irisin's potential to modulate genes associated with the severity of COVID-19[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Culture and Irisin Treatment of Human Adipocytes

- **Cell Source:** Human subcutaneous and deep-neck adipose tissue biopsies.
- **Cell Differentiation:** Primary human adipose-derived stromal cells were differentiated into mature adipocytes over 14 days.
- **Irisin Treatment:** Differentiated adipocytes were treated with or without Irisin for a specified period (e.g., 24 hours for tissue biopsies, or for the entire differentiation period in cell culture

studies). The concentration of Irisin used in these studies was typically in the nanomolar range.

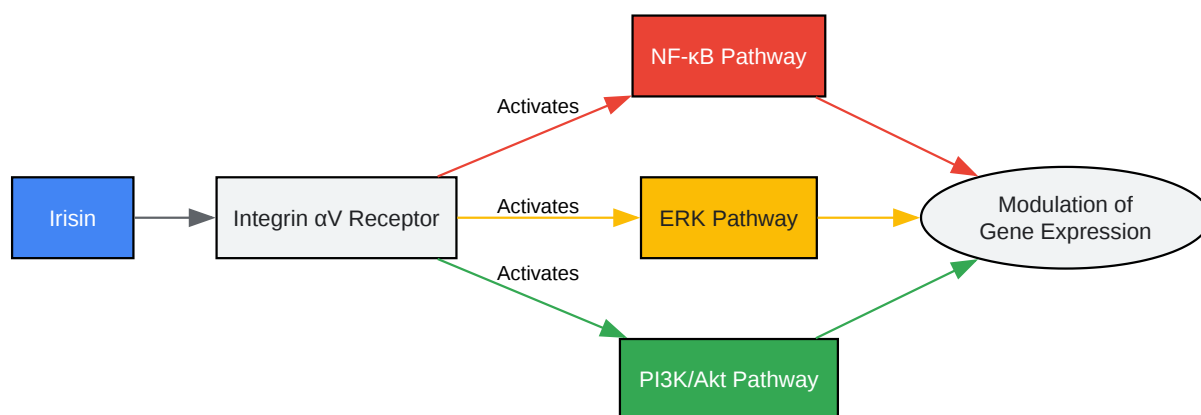
- Gene Expression Analysis:
 - RNA Isolation: Total RNA was extracted from the cultured adipocytes.
 - RNA-Sequencing: cDNA libraries were prepared and sequenced.
 - Data Analysis: Differential gene expression was determined using algorithms such as DESeq2, with a significance threshold of an adjusted p-value < 0.05 and a log2 fold change threshold > 0.85 ^[1].

Quantitative Real-Time PCR (qRT-PCR) Validation

- cDNA Synthesis: Total RNA was reverse-transcribed into cDNA.
- PCR Amplification: qRT-PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
- Data Normalization: Relative mRNA levels were normalized to a stable housekeeping gene.
- Statistical Analysis: Statistical significance of the differences in gene expression between treated and untreated samples was determined.

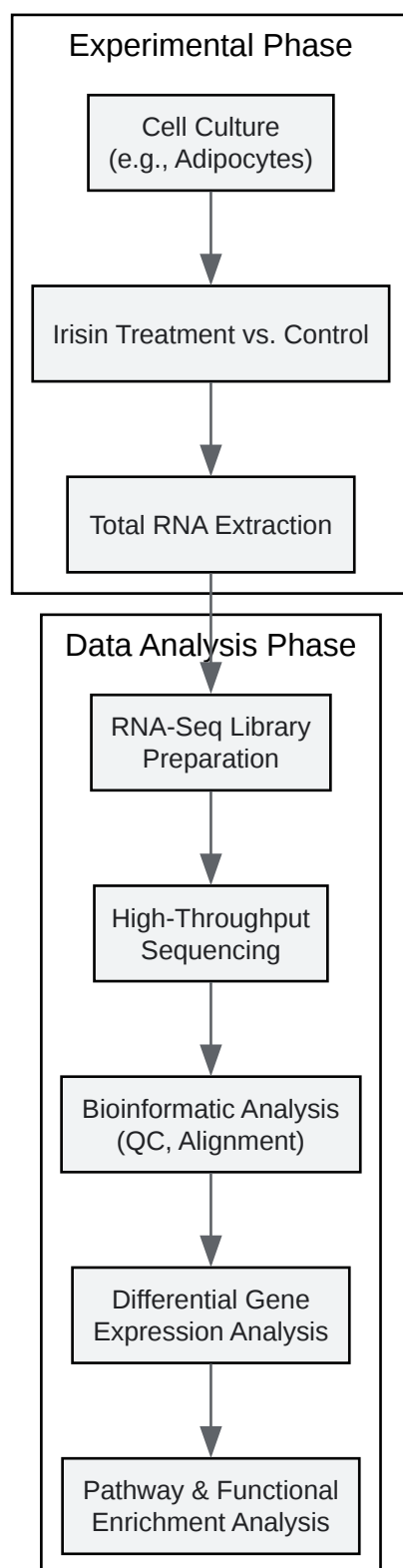
Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using the Graphviz DOT language to illustrate the signaling pathways modulated by Irisin and a typical workflow for gene expression analysis.



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Caption: Key signaling pathways activated by Irisin.



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Caption: Experimental workflow for gene expression analysis.

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References

- 1. Frontiers | Irisin Stimulates the Release of CXCL1 From Differentiating Human Subcutaneous and Deep-Neck Derived Adipocytes via Upregulation of NFκB Pathway [frontiersin.org]
- 2. Irisin modulates genes associated with severe coronavirus disease (COVID-19) outcome in human subcutaneous adipocytes cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
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